3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTZKQSYSBNNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-pyridinecarboxaldehyde with piperidine to form the corresponding imine, followed by the addition of phenylpropionamide under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism by which 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl group and pyridine ring are key components that facilitate binding to these targets, leading to biological responses.
Comparison with Similar Compounds
4-Phenyl-N-(1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
3-Phenyl-N-(1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
3-Phenyl-N-(1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
Uniqueness: 3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of the pyridin-4-yl group at the piperidine ring is particularly notable, as it affects the compound's binding affinity and pharmacological properties.
Biological Activity
3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 387.5 g/mol. The compound features a phenyl group, a piperidine ring, and a pyridine moiety, which are known to contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed that some derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | 0.005 - 0.050 | Various Strains |
Antifungal Activity
The antifungal potential of the compound is also noteworthy. In various studies, piperidine derivatives have been shown to exhibit activity against fungi such as Candida albicans. For instance, one study reported that certain piperidine-based compounds had MIC values ranging from 3.125 to 100 mg/mL against C. albicans and other fungal strains .
Table 2: Antifungal Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| This compound | 3.125 - 100 | C. albicans |
| Other Piperidine Derivatives | Varies | Various Strains |
Antiviral Activity
In addition to antibacterial and antifungal properties, some derivatives of the compound have been evaluated for antiviral activity. A study on related piperidine derivatives showed moderate protection against viruses like CVB-2 and HSV-1, indicating potential therapeutic applications in viral infections .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including the target compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with specific substitutions enhancing potency against resistant bacterial strains.
Case Study 2: Antifungal Screening
Another investigation focused on the antifungal activity of various piperidine derivatives against clinical isolates of Candida. The findings revealed that structural variations led to differing levels of antifungal efficacy, highlighting the importance of chemical modifications in developing effective antifungal agents.
Q & A
Q. Key Substituent Variations :
- Piperidine Modifications : Replace pyridin-4-yl with tetrahydrofuran-3-yl to assess steric effects on receptor binding .
- Propanamide Chain : Vary alkyl chain length (e.g., butanamide vs. pentanamide) to study hydrophobicity and potency .
Method : - Parallel Synthesis : Use automated solid-phase synthesis to generate 10–20 analogs with systematic substitutions .
- Bioactivity Profiling : Test analogs in radioligand displacement assays (IC) and functional GTPγS binding for efficacy .
Advanced: What experimental approaches validate the compound’s metabolic stability and toxicity profile?
- In Vitro Metabolism : Incubate with human hepatocytes (3–6 hours) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the phenyl ring) .
- CYP Inhibition Screening : Use fluorogenic substrates (CYP3A4/2D6) to assess inhibition potential (IC < 10 µM indicates high risk) .
- hERG Assay : Patch-clamp electrophysiology to evaluate cardiotoxicity risk (IC for hERG channel blockade) .
Advanced: How to optimize reaction conditions for scale-up without compromising yield?
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps (e.g., nitro group reduction) to minimize byproducts .
- Flow Chemistry : Continuous-flow reactors improve heat transfer for exothermic steps (e.g., amide coupling) and reduce reaction time by 50% .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for extraction steps to enhance sustainability .
Advanced: What are the best practices for resolving stereochemical ambiguities in derivatives?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers (resolution >1.5) .
- X-ray Crystallography : Co-crystallize with bromine-substituted analogs for unambiguous assignment of absolute configuration .
- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra for chiral centers .
Advanced: How to address discrepancies between computational predictions and experimental binding affinities?
- Force Field Refinement : Adjust partial charges in docking models using RESP fitting to better match electrostatic potential surfaces .
- Water Network Analysis : Include explicit water molecules in docking grids to account for solvation effects at binding sites .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-receptor complexes to improve affinity predictions (±1 kcal/mol accuracy) .
Advanced: What strategies enhance the compound’s blood-brain barrier (BBB) permeability in preclinical studies?
- LogP Optimization : Aim for 2–3 via substituent modification (e.g., fluorination to reduce polar surface area) .
- P-gp Efflux Assay : Measure basal-to-apical vs. apical-to-basal transport in MDCK-MDR1 cells to identify P-glycoprotein substrates .
- In Situ Perfusion : Quantify brain uptake in rodents using LC-MS/MS after carotid artery injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
